molecular formula C13H10Cl2N2O B2484312 2-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide CAS No. 692288-04-3

2-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide

Cat. No.: B2484312
CAS No.: 692288-04-3
M. Wt: 281.14
InChI Key: XTPWICDBNDGMGM-UHFFFAOYSA-N
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Description

2-chloro-N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a chloro group and a hydroxybenzenecarboximidamide moiety. It has been studied for its potential biological activities and its role in various chemical reactions.

Mechanism of Action

Target of Action

Similar compounds have been studied for their anti-leishmanial activity .

Mode of Action

Related compounds have shown to induce apoptosis in parasites . This suggests that 2-chloro-N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide might interact with its targets in a way that triggers programmed cell death.

Biochemical Pathways

The induction of apoptosis suggests that it may affect pathways related to cell survival and death .

Result of Action

Related compounds have shown to induce apoptosis in parasites , suggesting that this compound may have similar effects.

Preparation Methods

The synthesis of 2-chloro-N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide typically involves the reaction of 4-chloroaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

2-chloro-N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .

Scientific Research Applications

Comparison with Similar Compounds

2-chloro-N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide can be compared with other similar compounds such as:

  • 2-chloro-N-(2-chlorophenyl)nicotinamide
  • 2-chloro-N-(3-chlorophenyl)nicotinamide
  • N-(2-bromophenyl)-2-chloronicotinamide

These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

2-chloro-N'-(4-chlorophenyl)-N-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-9-5-7-10(8-6-9)16-13(17-18)11-3-1-2-4-12(11)15/h1-8,18H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPWICDBNDGMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=NC2=CC=C(C=C2)Cl)NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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